molecular formula C8H14N2O2 B1581492 1-(Diethoxymethyl)imidazole CAS No. 61278-81-7

1-(Diethoxymethyl)imidazole

Cat. No. B1581492
CAS RN: 61278-81-7
M. Wt: 170.21 g/mol
InChI Key: SXYWTJVFBWNDCA-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)imidazole is an orthoamide protected imidazole . The dianion reacts selectively at the 2 position . It is a 1-substituted imidazole .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular formula of 1-(Diethoxymethyl)imidazole is C8H14N2O2 . It has a molecular weight of 170.21 .


Chemical Reactions Analysis

1-(Diethoxymethyl)imidazole is an orthoamide protected imidazole . The dianion reacts selectively at the 2 position . Isoprene-mediated lithiation of 1-(diethoxymethyl)imidazole leads to the preparation of the corresponding 2-lithio intermediate, which reacts with different electrophiles to afford 2-functionalised imidazoles .


Physical And Chemical Properties Analysis

1-(Diethoxymethyl)imidazole has a density of 1.041 g/mL at 20°C (lit.) . Its boiling point is 259.7°C at 760 mmHg . The refractive index is n20/D 1.464 .

Safety and Hazards

1-(Diethoxymethyl)imidazole may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

1-(diethoxymethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)10-6-5-9-7-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQBAGFIYBBAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(N1C=CN=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diethoxymethyl)imidazole

CAS RN

61278-81-7
Record name 61278-81-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 1-(Diethoxymethyl)imidazole in organic synthesis?

A1: The research highlights the use of 1-(Diethoxymethyl)imidazole as a protecting group for the imidazole nitrogen. [] This allows for selective reactions at the 2-position of the imidazole ring. The protecting group can be easily introduced by reacting imidazole with triethyl orthoformate and subsequently removed. [] This methodology provides a convenient route to synthesize various 2-substituted imidazole derivatives, which are important building blocks in organic synthesis and medicinal chemistry. []

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